molecular formula C21H23BrN4O2 B11134874 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11134874
M. Wt: 443.3 g/mol
InChI Key: JBOFSXXJNSZOAO-UHFFFAOYSA-N
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Description

N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features a brominated indole moiety and a cycloheptapyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the cycloheptapyridazine core could modulate enzyme activity or ion channels. These interactions can lead to changes in cellular signaling pathways, ultimately exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-CHLORO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE
  • **N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE

Uniqueness

The presence of the bromine atom in N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and fluoro analogs, which may have different pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C21H23BrN4O2

Molecular Weight

443.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C21H23BrN4O2/c22-17-6-7-19-16(12-17)8-10-25(19)11-9-23-20(27)14-26-21(28)13-15-4-2-1-3-5-18(15)24-26/h6-8,10,12-13H,1-5,9,11,14H2,(H,23,27)

InChI Key

JBOFSXXJNSZOAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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